Opipramol-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

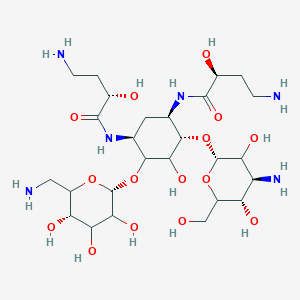

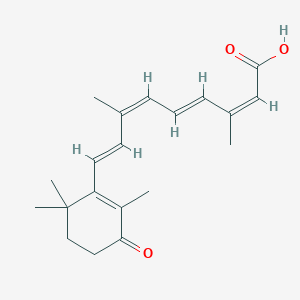

Opipramol-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₇D₄Cl₂N₃O and its molecular weight is 440.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anxiety Disorder Treatment : A study by Möller et al. (2001) found that opipramol is effective in treating Generalized Anxiety Disorder (GAD). It has anxiolytic efficacy superior to placebo and is comparable to alprazolam in this regard (Möller, Volz, Reimann, & Stoll, 2001).

Neuroprotection Against Ischemia : Research by Rao et al. (1990) demonstrated that opipramol offers significant neuronal protection against ischemia-induced neuronal cell loss. This indicates its potential in neuroprotective applications (Rao, Cler, Mick, et al., 1990).

Sigma Receptor Binding : A study by Ferris et al. (1991) revealed that opipramol binds to sigma receptors in rat brain membranes, suggesting its therapeutic effects might be mediated through these receptors (Ferris, Hirsch, Brooks, et al., 1991).

Somatoform Disorders : Opipramol has been found effective in treating somatoform disorders. A placebo-controlled trial by Volz et al. (2000) supported its efficacy in this indication, showing statistical effectiveness over placebo (Volz, Möller, Reimann, & Stoll, 2000).

Anxiolytic Properties : Müller et al. (2004) found that opipramol has anxiolytic properties and its interaction with sigma sites is involved in these effects. The study suggests a potential role for opipramol in treating anxiety and depressive symptoms (Müller, Siebert, Holoubek, & Gentsch, 2004).

Gastroprotective Effects : A study by Dursun et al. (2009) highlighted the gastroprotective effects of opipramol, indicating its potential utility in treating gastric ulcer diseases, especially for patients with concurrent depression (Dursun, Albayrak, Bilici, et al., 2009).

Future Directions

Mechanism of Action

Target of Action

Opipramol-d4, a deuterium-labeled derivative of Opipramol , primarily targets the sigma receptors . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including depression and anxiety . Among antidepressants, Opipramol is unique in its primary action as a SIGMAR1 agonist .

Mode of Action

This compound interacts with its sigma receptor targets, leading to a series of changes in the cell. It is said to have a biphasic action , with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later . Hence, it is an anxiolytic with an antidepressant component. After sub-chronic treatment with Opipramol, σ2 receptors are significantly downregulated, but σ1 receptors are not .

Biochemical Pathways

It is known that opipramol is partially metabolized in the liver to deshydroxyethylopipramol

Pharmacokinetics

Opipramol, the parent compound of this compound, is rapidly and completely absorbed by the gastrointestinal tract . It has a bioavailability of 94% . The compound is 91% protein-bound and is metabolized via CYP2D6 . The elimination half-life is between 6 and 11 hours, and it is excreted in the urine (70%) and feces (10%)

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with sigma receptors. This interaction leads to a decrease in tension, anxiety, and insomnia, followed by an improvement in mood . .

Biochemical Analysis

Biochemical Properties

Opipramol-d4 interacts with various enzymes and proteins. It is primarily metabolized by the CYP2D6 isoenzyme . The dopamine D4 receptor, which has biochemical and signaling properties, is one of the key proteins it interacts with . The interactions of this compound with these biomolecules are crucial in its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a biphasic action, with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It does not inhibit monoamine reuptake like most other tricyclic antidepressants, but instead acts primarily as a SIGMAR1 agonist . This unique mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that Opipramol has proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is partially metabolized in the liver to deshydroxyethylopipramol . Metabolism occurs through the CYP2D6 isoenzyme . This could also include any effects on metabolic flux or metabolite levels.

Properties

IUPAC Name |

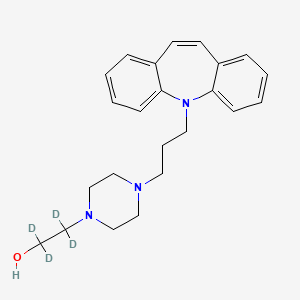

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFUWZUGRBMHL-AUZVCRNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)